Dimethyl 2-morpholinosuccinate
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Overview
Description
Dimethyl 2-morpholinosuccinate is an organic compound with the molecular formula C10H17NO5 It is a derivative of butanedioic acid, featuring a morpholine ring and two ester groups
Mechanism of Action
Target of Action
It is believed that the compound may interact with theNuclear factor erythroid-derived 2-related factor (Nrf2) . Nrf2 is a transcription factor that regulates the expression of antioxidant proteins and provides protection against oxidative damage triggered by injury and inflammation .
Mode of Action
Dimethyl 2-morpholin-4-ylbutanedioate is thought to degrade into its active metabolite, monomethyl fumarate (MMF). Both the parent compound and MMF are believed to up-regulate the Nrf2 pathway . This activation leads to an anti-inflammatory immune response due to type II myeloid cell and Th2 cell differentiation and neuroprotection .
Biochemical Pathways
The compound’s action involves both Nrf2-dependent and independent pathways . The activation of these pathways leads to changes in peripheral immune cell composition and function, alteration in CNS cell-specific functions, and effects on the blood-brain barrier .
Pharmacokinetics
It is known that after oral intake, similar compounds are mostly hydrolyzed in the small intestine .
Result of Action
The activation of the Nrf2 pathway by Dimethyl 2-morpholin-4-ylbutanedioate and its metabolite MMF leads to a decrease in the number of lymphocytes due to apoptosis . This results in an anti-inflammatory immune response, neuroprotection, and changes in peripheral immune cell composition and function .
Biochemical Analysis
Cellular Effects
The cellular effects of Dimethyl 2-morpholin-4-ylbutanedioate are currently unknown. It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of Dimethyl 2-morpholin-4-ylbutanedioate is not well understood. It is speculated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of Dimethyl 2-morpholin-4-ylbutanedioate in laboratory settings are not well documented. Information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Dosage Effects in Animal Models
There is limited information available on the effects of different dosages of Dimethyl 2-morpholin-4-ylbutanedioate in animal models. Future studies are needed to determine any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
Transport and Distribution
The transport and distribution of Dimethyl 2-morpholin-4-ylbutanedioate within cells and tissues are not well understood. Future studies should investigate any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-morpholinosuccinate typically involves the esterification of butanedioic acid derivatives with morpholine. One common method is the reaction of dimethyl butanedioate with morpholine under acidic or basic conditions to facilitate the formation of the ester bond.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-morpholinosuccinate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Major Products:
Oxidation: Formation of butanedioic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted morpholine derivatives.
Scientific Research Applications
Dimethyl 2-morpholinosuccinate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Dimethyl butanedioate: Lacks the morpholine ring, making it less versatile in certain reactions.
Morpholine derivatives: May have different ester groups, altering their reactivity and applications.
Uniqueness: Dimethyl 2-morpholinosuccinate is unique due to the presence of both ester groups and a morpholine ring, providing a combination of reactivity and stability that is valuable in various chemical processes.
Properties
IUPAC Name |
dimethyl 2-morpholin-4-ylbutanedioate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-14-9(12)7-8(10(13)15-2)11-3-5-16-6-4-11/h8H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARVIASYJDUUECD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C(=O)OC)N1CCOCC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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